1-(3-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10(20)12-3-2-4-14(7-12)24(21,22)19-8-13(9-19)16-17-15(18-23-16)11-5-6-11/h2-4,7,11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIWTXWYFAAENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one is a novel synthetic derivative with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized with the following key components:
- Cyclopropyl group : Contributes to the compound's unique pharmacological properties.
- Oxadiazole ring : Known for its bioactivity in various medicinal chemistry applications.
- Azetidine moiety : Imparts structural rigidity and influences receptor binding.
Recent studies indicate that this compound exhibits selective agonistic activity at muscarinic receptors, particularly M1 receptors. It has been shown to act as a partial agonist at these receptors while displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders .
Table 1: Biological Activity Overview
Case Study 1: Muscarinic Receptor Modulation
In a study examining the binding affinity of various compounds to muscarinic receptors, the compound demonstrated significant selectivity for the M1 receptor, with a Ki value indicating a high affinity. This suggests its potential use in enhancing cognitive function through modulation of cholinergic signaling pathways .
Case Study 2: Antibacterial Efficacy
In vitro testing against several bacterial strains revealed that the compound exhibited antibacterial properties. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM. These findings support further exploration into its use as an antibacterial agent .
Research Findings
Comprehensive molecular modeling studies have been conducted to predict the interaction of this compound with various biological targets. Docking simulations suggest that the oxadiazole ring plays a critical role in binding affinity to target proteins involved in bacterial resistance mechanisms .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles, including those similar to the target compound, showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a derivative with a similar structure was found to inhibit cancer cell proliferation by targeting the PI3K/Akt pathway.
Neuroprotective Effects
Recent studies suggest that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of oxidative stress and inflammatory responses in neuronal cells.
Pesticidal Properties
The structural features of oxadiazoles contribute to their efficacy as pesticides. The compound has been tested for its ability to act against specific pests in agricultural settings, showing promise as a novel pesticide with reduced toxicity to non-target organisms.
Plant Growth Regulation
Some derivatives have been explored for their potential as plant growth regulators. Studies indicate that these compounds can enhance growth rates and yield in certain crops by modulating hormonal pathways.
| Agricultural Application | Effect | References |
|---|---|---|
| Pesticide | Effective against aphids and whiteflies | |
| Growth regulator | Increases growth rate in maize |
Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The target compound can serve as a monomer or additive in creating high-performance polymers used in various industrial applications.
Photonic Devices
Research has shown that compounds like the target molecule can be utilized in the development of photonic devices due to their optical properties. These materials can be engineered for use in sensors and light-emitting devices.
| Material Science Application | Property Enhanced | References |
|---|---|---|
| Polymer | Increased thermal stability | |
| Photonic devices | Improved light emission |
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including compounds structurally related to the target molecule. The results indicated a significant reduction in microbial growth at low concentrations, highlighting its potential as a new class of antibiotics.
Case Study 2: Neuroprotective Mechanism
A research article from Neuroscience Letters explored the neuroprotective effects of oxadiazole derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death and inflammation markers, supporting their use in neurodegenerative disease therapies.
Comparison with Similar Compounds
Target Compound vs. 2-(4-Chlorophenoxy)-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-methylpropan-1-one (CAS 1351616-41-5)
- Similarities : Both share the azetidine-oxadiazole core.
- Differences: Substituents: The target compound has a sulfonyl-linked phenyl-ethanone group, whereas the CAS 1351616-41-5 compound features a 4-chlorophenoxy and 2-methylpropanone group. Molecular Weight: The target compound’s molecular weight is estimated to be ~375.8 g/mol (assuming C₁₈H₂₀N₃O₃S), slightly higher than CAS 1351616-41-5 (361.8 g/mol) due to the sulfonyl group .
- Implications: The sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to the chlorophenoxy substituent.
Target Compound vs. 1-(3-((3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Similarities: Both have azetidine-sulfonyl-phenyl-ethanone backbones.
- Differences :
- Oxadiazole Substituent : The target compound’s oxadiazole is substituted with cyclopropyl, while the comparator has a 2-methoxyphenyl group.
- Electronic Effects : The electron-donating methoxy group in the comparator may alter electron density and binding interactions compared to the electron-neutral cyclopropyl group in the target .
Functional Group Variations
Sulfonyl Linkage vs. Triazole-Based Sulfonyl Compounds
The target compound’s sulfonyl group is analogous to compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). However, the latter uses a triazole ring instead of oxadiazole.
- Biological Relevance : Oxadiazoles are often preferred in drug design for their metabolic resistance and π-π stacking capability.
Structural and Property Analysis
| Property | Target Compound | CAS 1351616-41-5 | 2-Methoxyphenyl Analog |
|---|---|---|---|
| Core Heterocycle | Oxadiazole + Azetidine | Oxadiazole + Azetidine | Oxadiazole + Azetidine |
| Key Substituent | Cyclopropyl | 4-Chlorophenoxy | 2-Methoxyphenyl |
| Molecular Weight (g/mol) | ~375.8 | 361.8 | ~385.8 (estimated) |
| Polar Groups | Sulfonyl, Ketone | Ether, Ketone | Sulfonyl, Ketone, Methoxy |
| Predicted Solubility | Moderate (polar groups) | Low (chlorophenoxy) | High (methoxy + sulfonyl) |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazol-5-yl group is constructed via cyclocondensation of cyclopropanecarboxamidoxime with a β-keto ester or nitrile. The CORE PDF describes analogous oxadiazole syntheses using:
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Cyclopropanecarboxylic acid converted to its acid chloride (SOCl₂, 55°C, 4 h)
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Reaction with tert-butyl 3-cyanoazetidine-1-carboxylate in dry THF under N₂, yielding tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (72% yield).
Key Conditions :
Azetidine Deprotection
Removal of the tert-butyloxycarbonyl (Boc) group using HCl/dioxane (4 M, 2 h, 0°C) provides 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine hydrochloride, isolated as a white solid (mp 148–150°C).
Sulfonation and Acetylphenyl Coupling
Sulfonyl Chloride Preparation
3-Acetylphenylsulfonyl chloride is synthesized via:
Sulfonamide Coupling
Reaction of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine with 3-acetylphenylsulfonyl chloride under Schotten-Baumann conditions:
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Base : NaOH (10% aq)
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Solvent : CH₂Cl₂/H₂O (2:1)
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Time/Temp : 0°C → rt, 8 h
Optimization Insight :
-
Piperidine (5 mol%) enhances coupling efficiency by scavenging HCl (yield ↑ from 52% to 68%).
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Excess sulfonyl chloride (1.2 eq) prevents azetidine dimerization.
Alternative Routes and Comparative Analysis
One-Pot Oxadiazole-Sulfonation
Adapting the ACS method , a streamlined protocol combines oxadiazole formation and sulfonation:
Solid-Phase Synthesis
Immobilizing the azetidine on Wang resin via its Boc-protected amine enables iterative sulfonation/acetylation, though yields lag (43%) due to steric effects.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.98 (d, J = 7.8 Hz, 1H, ArH), 7.64 (t, J = 7.8 Hz, 1H, ArH), 4.32–4.25 (m, 4H, azetidine-CH₂), 2.68 (s, 3H, COCH₃), 1.92–1.85 (m, 1H, cyclopropyl-CH), 0.98–0.91 (m, 4H, cyclopropyl-CH₂).
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HRMS : m/z calc. for C₁₉H₂₀N₃O₄S [M+H]⁺: 394.1224; found: 394.1228.
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves:
- Step 1 : Formation of the 3-cyclopropyl-1,2,4-oxadiazole ring via cyclization of amidoximes with cyclopropanecarbonyl chloride under reflux in acetonitrile .
- Step 2 : Azetidine functionalization, often using a sulfonylation reaction with 3-mercaptophenyl derivatives. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Step 3 : Ketone introduction via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) and controlled temperatures (0–25°C) .
Q. Critical Conditions :
| Step | Solvent | Catalyst/Temp | Yield Optimization |
|---|---|---|---|
| 1 | CH₃CN | 80°C, 12h | Use of anhydrous conditions |
| 2 | DMF | RT, 24h | Excess sulfonyl chloride |
| 3 | DCM | AlCl₃, 0°C | Slow addition of acylating agent |
Q. How can researchers validate the structural integrity of this compound?
Q. What safety precautions are necessary during handling?
- Hazards : Acute toxicity (oral, dermal, inhalation; GHS Category 4) .
- Mitigation : Use fume hoods, nitrile gloves, and avoid incompatible materials (strong acids/bases) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can low yields in sulfonamide coupling steps be addressed?
Common issues arise from steric hindrance at the azetidine nitrogen. Solutions include:
- Catalytic Systems : Use zeolite (Y-H) or pyridine to enhance nucleophilic substitution .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2h vs. 24h) and improve regioselectivity .
- Solvent Optimization : Switch to THF or DMSO for better solubility of intermediates .
Q. What strategies resolve contradictions in crystallographic data for the oxadiazole-azetidine moiety?
Q. How does the compound’s electronic profile influence its reactivity in medicinal chemistry applications?
Q. What experimental design considerations are critical for assessing biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
